molecular formula C12H12FN3OS B12128564 2-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

2-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12128564
M. Wt: 265.31 g/mol
InChI Key: OSQMGCUUQIKPPF-UHFFFAOYSA-N
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Description

2-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a thiadiazole ring, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of 2-fluorobenzoyl chloride with 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiadiazoles.

Scientific Research Applications

2-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme, thereby exerting its herbicidal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12FN3OS

Molecular Weight

265.31 g/mol

IUPAC Name

2-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C12H12FN3OS/c1-7(2)11-15-16-12(18-11)14-10(17)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,16,17)

InChI Key

OSQMGCUUQIKPPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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